molecular formula C11H13ClO2 B1308519 4-Sec-butoxy-3-chlorobenzaldehyde CAS No. 339546-96-2

4-Sec-butoxy-3-chlorobenzaldehyde

Cat. No.: B1308519
CAS No.: 339546-96-2
M. Wt: 212.67 g/mol
InChI Key: ZOTLCXPBMHFBEX-UHFFFAOYSA-N
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Description

4-Sec-butoxy-3-chlorobenzaldehyde (CAS: 339546-96-2) is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a sec-butoxy group at the 4-position of the aromatic ring. This compound is commercially available with a purity of 95%, as reported by chemical supplier Combi-Blocks . The sec-butoxy group introduces steric bulk, which may influence reactivity and solubility compared to simpler alkoxy-substituted benzaldehydes.

Properties

IUPAC Name

4-butan-2-yloxy-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTLCXPBMHFBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401707
Record name 4-[(Butan-2-yl)oxy]-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339546-96-2
Record name 4-[(Butan-2-yl)oxy]-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sec-butoxy-3-chlorobenzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with sec-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde group of 3-chlorobenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Sec-butoxy-3-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-Sec-butoxy-3-chlorobenzoic acid.

    Reduction: 4-Sec-butoxy-3-chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Sec-butoxy-3-chlorobenzaldehyde is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Sec-butoxy-3-chlorobenzaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through the formation of a transition state.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The chlorine atom at the 3-position in this compound may enhance electrophilic substitution resistance compared to non-halogenated analogs like 3-sec-butoxybenzaldehyde .

Steric Effects :

  • The sec-butoxy group’s branched structure imposes greater steric hindrance than linear alkoxy groups (e.g., ethoxy in 4-sec-butoxy-3-ethoxybenzaldehyde), which could slow nucleophilic attack at the aldehyde group .

Purity and Commercial Availability :

  • All listed compounds are standardized at 95% purity, suggesting similar synthetic challenges and purification protocols .

Biological Activity

4-Sec-butoxy-3-chlorobenzaldehyde (C11H13ClO2) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzaldehyde moiety and a sec-butoxy group. Its molecular structure can be represented as follows:

  • Molecular Formula : C11H13ClO2
  • Molecular Weight : 214.68 g/mol
  • CAS Number : 4301739

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular metabolism and signaling pathways .
  • Cellular Interaction : It interacts with various cellular components, potentially modulating gene expression and influencing apoptosis pathways.
  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections.

The biochemical properties of this compound include:

  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability : Generally stable under standard laboratory conditions but may degrade over time, affecting its biological efficacy.
  • Transport Mechanisms : The compound's transport within cells is mediated by specific transport proteins that facilitate its localization and accumulation in target tissues.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism
HeLa20Caspase activation
MCF-725Induction of apoptosis

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